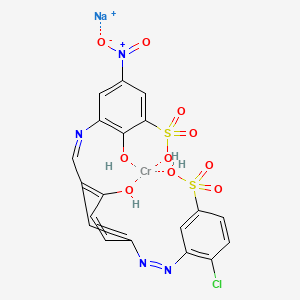
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is a complex organic compound that features a chromate ion coordinated with a sulphonated azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloro-5-sulphophenylamine using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxyphenylmethyleneamine under alkaline conditions to form the azo compound.
Complexation: The azo compound is then reacted with sodium chromate to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and automation to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) undergoes several types of chemical reactions:
Oxidation: The chromate ion can undergo reduction, leading to the oxidation of other species.
Substitution: The azo group can participate in electrophilic substitution reactions.
Complexation: The compound can form complexes with various metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used.
Complexation: Metal salts like copper sulfate and ferric chloride are typical reagents.
Major Products
Oxidation: Produces reduced chromate species and oxidized organic fragments.
Substitution: Results in substituted azo compounds.
Complexation: Forms metal-azo complexes with distinct properties.
Scientific Research Applications
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) involves its ability to form stable complexes with metal ions. The chromate ion acts as a central coordinating entity, while the azo dye moiety provides additional binding sites. This allows the compound to interact with various molecular targets, facilitating processes such as catalysis, staining, and metal ion detection.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-sulphophenyl)-3-methyl-4-(2-methoxyphenyl)azo-2-pyrazolin-5-one
- 4-[(2-chloro-5-sulphophenyl)azo]benzenediazonium chloride
Uniqueness
Sodium (3-(((5-((2-chloro-5-sulphophenyl)azo)-2-hydroxyphenyl)methylene)amino)-2-hydroxy-5-nitrobenzene-1-sulphonato(4-))chromate(1-) is unique due to its dual functionality as both a chromate complex and an azo dye. This dual functionality enhances its versatility in various applications, making it more effective in processes that require both staining and metal ion detection.
Properties
CAS No. |
85958-83-4 |
|---|---|
Molecular Formula |
C19H13ClCrN4NaO10S2+ |
Molecular Weight |
631.9 g/mol |
IUPAC Name |
sodium;3-[[5-[(2-chloro-5-sulfophenyl)diazenyl]-2-hydroxyphenyl]methylideneamino]-2-hydroxy-5-nitrobenzenesulfonic acid;chromium |
InChI |
InChI=1S/C19H13ClN4O10S2.Cr.Na/c20-14-3-2-13(35(29,30)31)8-15(14)23-22-11-1-4-17(25)10(5-11)9-21-16-6-12(24(27)28)7-18(19(16)26)36(32,33)34;;/h1-9,25-26H,(H,29,30,31)(H,32,33,34);;/q;;+1 |
InChI Key |
YCWLKTVGSRBUFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)Cl)C=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O)O.[Na+].[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















